Cyclopentene, 1-methoxyheptafluoro-

Descripción general

Descripción

Cyclopentene is a simple organic compound known as a cycloalkene. It possesses the molecular formula C5H8 and can be represented by a five-membered ring structure with a single double bond . Cyclopentene is used in various chemical synthesis reactions due to its interesting properties and reactivity .

Synthesis Analysis

Cyclopentene is commercially produced by the cracking of petroleum. It can also be synthesized in the laboratory through the dehydration of cyclopentanol, a reaction that involves the removal of a water molecule . There are several methodologies for the synthesis of functionalized cyclopentenes, including phosphine-catalyzed (3 + 2) annulation of allenoates with electron-deficient olefins .Molecular Structure Analysis

The Cyclopentene molecule contains a total of 13 bonds. There are 5 non-H bonds, 1 multiple bond, 1 double bond, and 1 five-membered ring .Chemical Reactions Analysis

Cyclopentene serves as an important building block for more complex molecules. It is a precursor for synthetic resins, rubber, pharmaceuticals, and various organic compounds . Due to its reactivity, cyclopentene is commonly used in research laboratories, especially in organic chemistry studies involving addition and ring-opening reactions .Physical And Chemical Properties Analysis

The molecular weight of cyclopentene is approximately 68.12 g/mol. It is a clear, colorless liquid at room temperature and pressure, characterized by a sharp, sweet smell .Aplicaciones Científicas De Investigación

Synthesis of Spirocyclopentanes

Spirocyclopentanes are valuable in organic synthesis and medicinal chemistry due to their presence in bioactive molecules. The compound can be used in chemo- and diastereo-selective (3 + 2) cycloaddition reactions with activated cyclopropanes and enamides to produce spiro (cyclopentane-1,3’-indoline) derivatives . These derivatives are found in natural products with biological activities, such as Citrinadin A and B, which are active against certain cancer cells .

Ring-Opening Metathesis Polymerization (ROMP)

Highly active ruthenium metathesis catalysts can enable the ROMP of cyclopentadiene at low temperatures . The compound can potentially be used to create polymers with natural rubber-like properties and recyclability through ring-closing metathesis (RCM) of the polypentenamer. This application is significant for the development of new materials with desirable physical properties .

Green Chemistry

The compound can be utilized in green chemistry applications, where it serves as a building block for the synthesis of environmentally friendly materials. Its use in reactions promoted by simple, inexpensive, and readily available catalysts like NaOH aligns with the principles of sustainable and green chemistry .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives can be used to synthesize molecules with antibiotic and anticancer properties. The structural motifs derived from cyclopentene are often key components in the development of new pharmaceuticals .

Sustainable Catalytic Production

The compound is part of research focused on sustainable catalytic production of bio-based heteroatom-containing compounds. It can be used to develop efficient methods for the preparation of structurally sophisticated molecules that are important in various chemical industries .

Advanced Material Science

The unique properties of the compound make it suitable for advanced material science applications, where it can contribute to the creation of innovative materials with specific functionalities. Its derivatives can be tailored to exhibit desired characteristics for use in high-tech industries .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .

Mode of Action

It’s worth noting that the compound has been used in the selective oxidation of cyclopentene to prepare glutaraldehyde with environmentally benign aqueous hydrogen peroxide . This suggests that the compound may interact with its targets through oxidation processes.

Biochemical Pathways

It’s known that similar compounds, such as quinoline derivatives, can act as inhibitors of radical chain oxidation of organic compounds . This suggests that Cyclopentene, 1-methoxyheptafluoro- may influence oxidative stress pathways.

Result of Action

It’s known that similar compounds, such as quinoline derivatives, have a high potential for biological activity and are used as medicinal drugs . This suggests that Cyclopentene, 1-methoxyheptafluoro- may have similar potential effects.

Action Environment

It’s known that similar compounds, such as quinoline derivatives, can be manipulated for optimal pharmacological activity according to cell type . This suggests that the action of Cyclopentene, 1-methoxyheptafluoro- may also be influenced by environmental factors.

Safety and Hazards

Cyclopentene is flammable and can form explosive mixtures with air. Exposure to cyclopentene may lead to health complications. Inhalation of cyclopentene vapors can cause respiratory irritation. Prolonged exposure may lead to more serious health effects such as dizziness, headache, and, in severe cases, unconsciousness .

Direcciones Futuras

Propiedades

IUPAC Name |

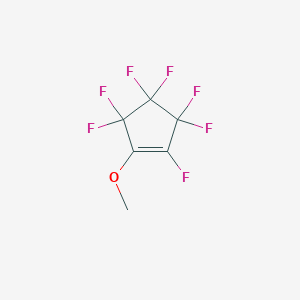

1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVGDVYOISIYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C(C1(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170041 | |

| Record name | Cyclopentene, 1-methoxyheptafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentene, 1-methoxyheptafluoro- | |

CAS RN |

1759-60-0 | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 1-methoxyheptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1-methoxyheptafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.